4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride
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Overview
Description
4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorinated phenyl group, an imidazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride typically involves multiple steps, starting with the preparation of the fluorinated phenyl intermediate This intermediate is then reacted with imidazole under specific conditions to form the imidazole derivative
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine
- 4-(Trifluoromethyl)phenol
- 4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine
Uniqueness
Compared to similar compounds, 4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H17Cl2F4N3 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C15H15F4N3.2ClH/c16-12-2-1-10(7-11(12)15(17,18)19)13-8-21-14(22-13)9-3-5-20-6-4-9;;/h1-2,7-9,20H,3-6H2,(H,21,22);2*1H |
InChI Key |
CWUBMUWAQUBEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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